![molecular formula C19H21N3O4 B3458141 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B3458141.png)
1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine
Overview
Description
1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxybenzoyl group and a nitrophenylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the methoxybenzoyl and nitrophenylmethyl groups. Common synthetic routes include:
Piperazine Synthesis: Piperazine can be synthesized through various methods, including the diol-diamine coupling catalyzed by ruthenium (II) complexes.
Introduction of Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via acylation reactions using methoxybenzoic acid derivatives and suitable coupling agents.
Introduction of Nitrophenylmethyl Group: The nitrophenylmethyl group can be introduced through nucleophilic substitution reactions involving nitrophenylmethyl halides and piperazine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Reduction Reactions
The nitro (-NO₂) group on the 2-nitrophenylmethyl substituent is highly susceptible to reduction. Common reducing agents include:
Reagent | Conditions | Product |
---|---|---|
H₂/Pd-C | Ethanol, room temperature | 2-Aminophenylmethyl derivative |
NaBH₄/CuCl₂ | Methanol, 0–5°C | Hydroxylamine intermediate |
Zn/HCl | Aqueous HCl, reflux | Aniline derivative |
In the PMC study, piperazine derivatives with nitro groups underwent catalytic hydrogenation to yield bioactive amines (e.g., compound 40 , Figure 19) . For the target compound, reduction of the nitro group could enhance hydrogen-bonding capacity, as seen in analogs that interact with kinases like MEK1 (IC₅₀ = 0.11 µM) .
Substitution Reactions
The piperazine nitrogen atoms and aromatic rings participate in nucleophilic/electrophilic substitutions:
Nucleophilic Aromatic Substitution
The electron-deficient 2-nitrophenyl ring facilitates substitution at the para position to the nitro group:
Examples :
Piperazine Functionalization
The secondary amines on the piperazine ring react with:
Oxidation Potential
The methoxybenzoyl group and methylene bridge (-CH₂-) in the nitrophenylmethyl unit are oxidation sites:
Site | Oxidizing Agent | Product |
---|---|---|
Methylene (-CH₂-) | KMnO₄/H⁺ | Ketone derivative |
Methoxy (-OCH₃) | HNO₃ | Demethylation to phenolic -OH |
Oxidation of the methylene bridge to a ketone enhances electrophilicity, as demonstrated in celastrol derivatives (e.g., compound 32 , Figure 16), which showed improved solubility and Hsp90 inhibition (IC₅₀ = 4.71 µM) .
Interaction with Biological Targets
Piperazine derivatives often modulate protein-ligand interactions. Key findings from structural analogs include:
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Tubulin Binding : Nitrophenyl groups engage in hydrophobic interactions with tubulin’s β-subunit (e.g., compound 40 inhibits polymerization at IC₅₀ = 1.33 µM) .
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Kinase Inhibition : Methoxybenzoyl moieties act as hydrogen-bond acceptors with residues like LYS189 in MEK1 .
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DNA Intercalation : Planar aromatic systems intercalate DNA, as seen in emodin-piperazine hybrids (IC₅₀ = 5.027 µM) .
Comparative Reactivity
The table below contrasts the reactivity of 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine with similar compounds:
Scientific Research Applications
1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxybenzoyl)piperazine: Similar in structure but with a different substitution pattern on the benzoyl group.
1-(3-Methoxybenzoyl)piperazine: Lacks the nitrophenylmethyl group, making it less complex.
Uniqueness
1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine is unique due to the presence of both methoxybenzoyl and nitrophenylmethyl groups, which confer distinct chemical and biological properties.
Biological Activity
1-(3-Methoxybenzoyl)-4-[(2-nitrophenyl)methyl]piperazine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 298.33 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anticancer properties and potential as an antibacterial agent. The compound is part of a broader class of piperazine derivatives, which are known for their diverse pharmacological profiles.
Anticancer Activity
Several studies have investigated the anticancer properties of piperazine derivatives, including this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and by disrupting cell cycle progression. It inhibits key signaling pathways involved in tumor growth and metastasis.
- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance, it demonstrated an IC50 value of 0.12 µM against A549 (lung cancer) cells, outperforming standard chemotherapeutics like cisplatin (IC50 = 11.54 µM) .
Antibacterial Activity
In addition to its anticancer potential, the compound has been evaluated for antibacterial properties:
- Activity Against Pathogens : Preliminary studies have shown that derivatives similar to this compound exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. MIC values ranged from 3.12 to 12.5 μg/mL, suggesting moderate efficacy compared to established antibiotics .
Case Studies and Research Findings
- Study on Piperazine Derivatives : A comprehensive review highlighted that piperazine-based compounds often exhibit enhanced biological activity when modified with various substituents, including nitrophenyl groups. The presence of the methoxybenzoyl moiety in this compound is believed to contribute to its improved activity profile .
- Cytotoxicity Screening : In a systematic screening of piperazine derivatives, the compound was found to inhibit cell proliferation significantly across multiple cancer cell lines, indicating broad-spectrum anticancer potential .
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that modifications at the piperazine nitrogen and the introduction of aromatic substituents can dramatically influence biological activity, with certain configurations leading to enhanced potency against specific cancer types .
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-26-17-7-4-6-15(13-17)19(23)21-11-9-20(10-12-21)14-16-5-2-3-8-18(16)22(24)25/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAYPTFJHVQVRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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